molecular formula C11H9BrO3 B8312768 6-(2-Bromo-ethoxy)-chromen-2-one

6-(2-Bromo-ethoxy)-chromen-2-one

Cat. No. B8312768
M. Wt: 269.09 g/mol
InChI Key: LBNMXZKGOSLXHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06020364

Procedure details

A mixture of 6-hydroxy-chromene-2-one, which can be synthesized in accordance with the procedure set forth by T. Harayama, K. Katsuno, H. Nishioka, M. Fujii, Y. Nishita, H. Ishii, and Y. Kaneko, Heterocycles, 1994;39:613, (3.2 g, 19.7 mmol), 1,2-dibromoethane (6.7 mL, 14.6 g, 78 mmol), and potassium carbonate (5.4 g, 39 mmol) in 150 mL of acetone is stirred at reflux for 48 hours. The cooled reaction mixture is added to 1.0 L of water and 250 mL of ethyl acetate. The mixture is filtered, and the insoluble material is washed with a small amount of additional ethyl acetate. The combined filtrates are separated, and the aqueous layer is washed several times with fresh ethyl acetate. The combined organic layers are washed with 5% aqueous sodium carbonate solution and brine, then dried (sodium sulfate), and evaporated. The residue is purified by flash chromatography (1% methanol in dichloromethane elution) to give 1.4 g (26%) of product. A sample recrystallized from ethyl acetate-hexane had melting point (mp) 101-102° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.7 mL
Type
reactant
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
26%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][C:7](=[O:12])[CH:6]=[CH:5]2.[Br:13][CH2:14][CH2:15]Br.C(=O)([O-])[O-].[K+].[K+].O>CC(C)=O.C(OCC)(=O)C>[Br:13][CH2:14][CH2:15][O:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][C:7](=[O:12])[CH:6]=[CH:5]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C2C=CC(OC2=CC1)=O
Step Two
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6.7 mL
Type
reactant
Smiles
BrCCBr
Name
Quantity
5.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be synthesized in accordance with the procedure
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
WASH
Type
WASH
Details
the insoluble material is washed with a small amount of additional ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined filtrates are separated
WASH
Type
WASH
Details
the aqueous layer is washed several times with fresh ethyl acetate
WASH
Type
WASH
Details
The combined organic layers are washed with 5% aqueous sodium carbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography (1% methanol in dichloromethane elution)

Outcomes

Product
Name
Type
product
Smiles
BrCCOC=1C=C2C=CC(OC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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